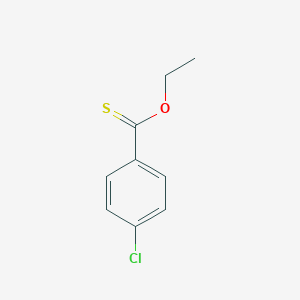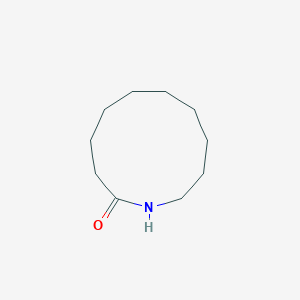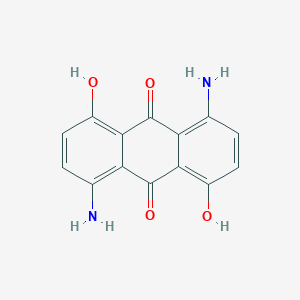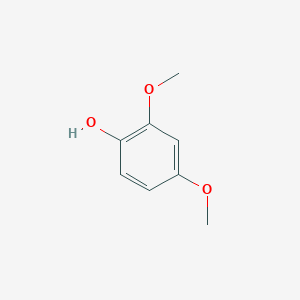
2,4-二甲氧基苯酚
描述
Synthesis Analysis
The synthesis of 2,4-Dimethoxyphenol involves various chemical pathways and methods that have been explored and refined over time. One significant method involves the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, demonstrating the complexity and specificity of reactions involved in its production. The mechanism of acidolysis, especially in the presence of different acids and conditions, plays a crucial role in determining the yield and purity of 2,4-Dimethoxyphenol (Yokoyama, 2015).
Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxyphenol, characterized by its dimethoxy groups attached to a phenolic ring, significantly influences its reactivity and interactions with other molecules. The arrangement of these methoxy groups and the phenolic hydrogen bond contribute to its unique chemical behavior, such as its antioxidant properties.
Chemical Reactions and Properties
2,4-Dimethoxyphenol participates in various chemical reactions, reflecting its reactive nature. These include its role as an intermediate in the synthesis of complex organic molecules and its reactivity towards different chemical agents. Its properties as a potential eco-toxicological hazard in environmental contexts have also been investigated, highlighting the need for understanding its behavior in aquatic and terrestrial ecosystems (Islam et al., 2017).
科学研究应用
1. Radical-Scavenging Activity
- Application Summary: 2,4-Dimethoxyphenol is used as a synthetic antioxidant in research to study its radical-scavenging activities . It’s compared with natural antioxidants like eugenol and isoeugenol .
- Methods of Application: The radical-scavenging activities of 2,4-Dimethoxyphenol were investigated using differential scanning calorimetry (DSC) by measuring their anti-1,1-diphenyl-2-picrylhydrazyl (DPPH) radical activity and the induction period for polymerization of methyl methacrylate (MMA) initiated by thermal decomposition of 2,2’-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) .
- Results: 2,4-Dimethoxyphenol scavenged not only oxygen-centered radicals (PhCOO.) derived from BPO, but also carbon-centered radicals (R.) derived from the AIBN and DPPH radical much more efficiently, in comparison with eugenol and isoeugenol .
2. Flavoring Agent
- Application Summary: 2,4-Dimethoxyphenol is used as a flavoring agent in various food products .
- Methods of Application: It is added to foods to impart specific flavors. It is used in smoke flavors, whisky, rum, tea, spice, savory, seafood, meat, liquorices, coffee, and nut flavors .
- Results: It is reported to be the single most important flavor chemical in smoke flavors .
3. Laccase Mimicking Nanozymes
- Application Summary: 2,4-Dimethoxyphenol is used in the preparation of laccase mimicking nanozymes for the catalytic oxidation of phenolic pollutants .
- Methods of Application: A new laccase mimic (defined as CA-Cu) was synthesized via the coordination of copper with a cysteine (Cys)–aspartic acid (Asp) dipeptide . The as-prepared CA-Cu nanozyme exhibits significant laccase-like activity and catalytic oxidation of a wide range of phenolic pollutants .
- Results: The CA-Cu nanozyme has a similar Km (Michaelis constant), a higher vmax (maximum rate) and better recyclability than laccase at the same mass concentration . It is robust in a broad temperature range (0–100 °C), at extreme pH and under long-term storage . The catalytic performance of the CA-Cu nanozyme was enhanced under high-salt conditions or at high concentrations of heavy metal ions .
4. Chemical Research
安全和危害
2,4-Dimethoxyphenol should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this compound . In case of exposure, immediate medical attention is recommended .
未来方向
Research on 2,4-Dimethoxyphenol and its derivatives continues to be a topic of interest. For instance, one study investigated the radical-scavenging activity of synthetic antioxidants, 2-allyl-4-X-phenols (X=NO2, Cl, Br, OCH3, COCH3, CH3, t-(CH3)3, C6H5) and 2,4-dimethoxyphenol, and the natural methoxyphenols eugenol and isoeugenol . Another study reported the synthesis of stilbene-based bisphenols from p-coumaric, ferulic, and sinapic acid .
属性
IUPAC Name |
2,4-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVMYTVDDOXZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343904 | |
| Record name | 2,4-Dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxyphenol | |
CAS RN |
13330-65-9 | |
| Record name | 2,4-Dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

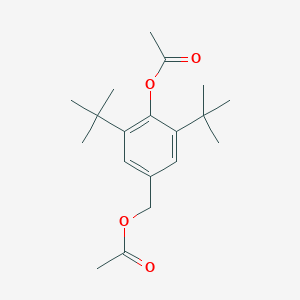
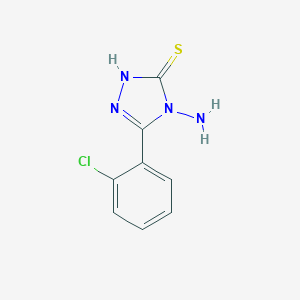
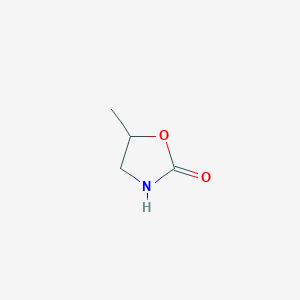

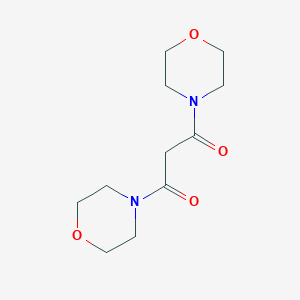
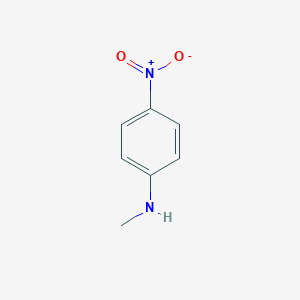
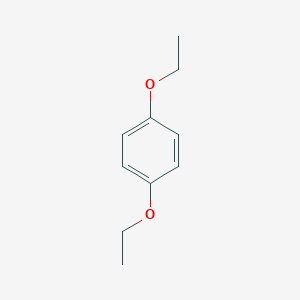

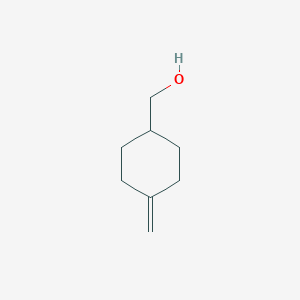
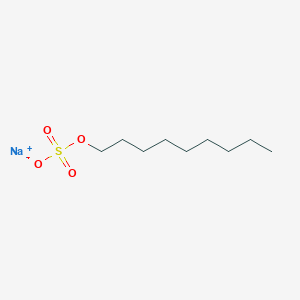
![Bicyclo[1.1.0]butane](/img/structure/B87038.png)
